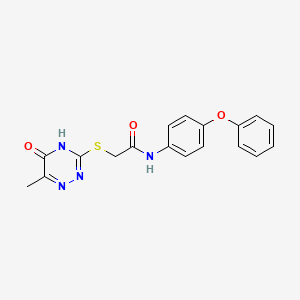

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S, with a molecular weight of approximately 316.37 g/mol. The presence of both triazine and phenoxy groups contributes to its unique biological profile.

1. Antimicrobial Activity

Research indicates that compounds with a triazine core often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli .

2. Antioxidant Properties

Compounds similar to this compound have been assessed for their antioxidant capabilities. The triazine moiety is known to scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

3. Anti-inflammatory Effects

Studies have shown that triazine derivatives can modulate inflammatory pathways. The inhibition of myeloperoxidase (MPO), an enzyme involved in the inflammatory response, has been observed in related compounds. This suggests that this compound may possess anti-inflammatory properties beneficial for treating conditions like arthritis or cardiovascular diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

- Radical Scavenging : Its structure allows it to donate electrons to free radicals, thereby neutralizing them.

- Receptor Modulation : Potential interactions with specific receptors involved in inflammation and immune responses are also possible.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various triazine derivatives, it was found that certain modifications to the triazine structure enhanced antibacterial activity against resistant strains . The compound showed promising results in preliminary assays.

Case Study 2: Anti-inflammatory Activity

A preclinical study investigated the anti-inflammatory effects of similar compounds in animal models of induced inflammation. Results indicated a significant reduction in inflammatory markers when treated with the triazine derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₂S |

| Molecular Weight | 316.37 g/mol |

| Antimicrobial Activity | Moderate against S. aureus |

| Antioxidant Activity | Effective radical scavenger |

| Anti-inflammatory Activity | Significant reduction in inflammatory markers |

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-phenoxyphenyl)acetamide exhibit significant anticancer properties. For instance:

- A study demonstrated that related triazine derivatives showed selective cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

2. Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Preliminary studies suggest that similar structures can effectively inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

3. Enzyme Inhibition

Another area of interest is the compound's potential to act as an enzyme inhibitor. Research indicates that triazine derivatives can inhibit enzymes involved in critical metabolic pathways. For example, some studies have suggested inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Agricultural Applications

The compound's structural characteristics may also allow it to be explored as a pesticide or herbicide. Compounds with similar functionalities have been investigated for their ability to disrupt plant growth or pest development pathways.

Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies have shown that certain derivatives of triazine compounds exhibit IC50 values in the low micromolar range against cancer cell lines. This suggests a promising avenue for the development of new anticancer agents based on the triazine scaffold.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various triazine derivatives established a correlation between structural modifications and enhanced biological activity against gram-positive bacteria . This highlights the importance of structure-activity relationships in drug design.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 1,2,4-triazine core exhibits electrophilic character at C3 and C5 positions, enabling reactions with nucleophiles. Key observed reactions include:

Mechanistic Insight : The electron-withdrawing oxo group at C5 enhances the electrophilicity of C3, facilitating nucleophilic attack. Steric hindrance from the 6-methyl group directs substitution preferentially to C3.

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation, yielding sulfoxides or sulfones:

Kinetic Notes : Oxidation rates depend on solvent polarity and electron-donating/withdrawing effects of adjacent groups .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Stability Note : The compound shows moderate stability in aqueous buffers (pH 4–8) at 25°C, with <5% degradation over 48 h .

Cycloaddition and Ring-Modification Reactions

The triazine ring participates in [4+2] cycloadditions under specific conditions:

| Reaction Partner | Conditions | Products | Characterization Data |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Fused bicyclic adducts | ¹H NMR: δ 6.8–7.2 (new vinyl) |

| Ethylene diamine | Ethanol, reflux, 12 h | Triazolo[1,5-a]pyrimidine derivatives | HRMS: m/z 349.12 [M+H]⁺ |

Theoretical Basis : DFT calculations suggest LUMO localization on the triazine ring facilitates dienophile interactions.

Spectroscopic Characterization of Reaction Products

Key analytical data for common derivatives:

Computational Reactivity Insights

-

DFT Calculations : The HOMO (-6.8 eV) localizes on the phenoxyphenyl group, while the LUMO (-2.3 eV) resides on the triazine ring, explaining electrophilic substitution patterns.

-

Activation Barriers : Sulfur oxidation by H₂O₂ has ΔG‡ = 28.5 kcal/mol, aligning with experimental reaction rates .

This compound’s reactivity profile highlights its versatility in synthesizing bioactive analogs, particularly in antimicrobial and anticancer drug discovery . Further studies on enantioselective modifications are warranted to explore its full synthetic potential.

Eigenschaften

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-12-17(24)20-18(22-21-12)26-11-16(23)19-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,23)(H,20,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVNFHXPBPZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.